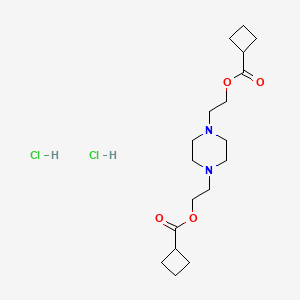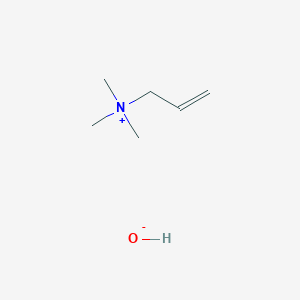
Trimethylallylammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylallylammonium hydroxide is a quaternary ammonium compound with the molecular formula C6H15NO. It is a colorless, water-soluble compound that is commonly used in various industrial and research applications due to its strong basic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylallylammonium hydroxide can be synthesized through the reaction of trimethylamine with allyl chloride, followed by the addition of a hydroxide source such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_2\text{=CH-CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} ] [ \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{OH} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylallylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
Oxidation: Produces oxides and hydroxides.
Reduction: Produces amines.
Substitution: Produces substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Trimethylallylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trimethylallylammonium hydroxide involves its strong basic properties, which allow it to deprotonate various substrates. This deprotonation can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium hydroxide: Similar in structure but lacks the allyl group.
Tetraethylammonium hydroxide: Similar in structure but has ethyl groups instead of methyl groups.
Tetrabutylammonium hydroxide: Similar in structure but has butyl groups instead of methyl groups.
Uniqueness
Trimethylallylammonium hydroxide is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other quaternary ammonium hydroxides. This makes it particularly useful in specific applications where the allyl group can participate in additional chemical reactions.
Propiedades
Número CAS |
503-34-4 |
|---|---|
Fórmula molecular |
C6H15NO |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
trimethyl(prop-2-enyl)azanium;hydroxide |
InChI |
InChI=1S/C6H14N.H2O/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H2/q+1;/p-1 |
Clave InChI |
JHNLSXMXTIQPSC-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC=C.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


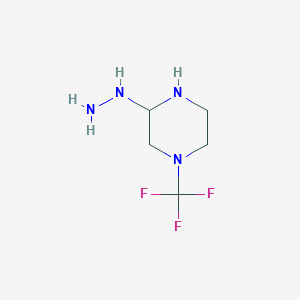
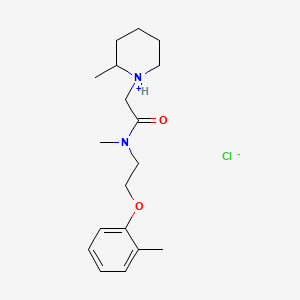

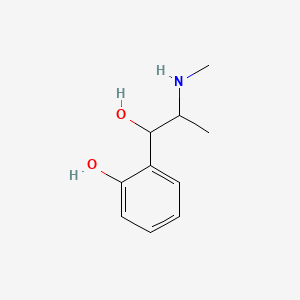
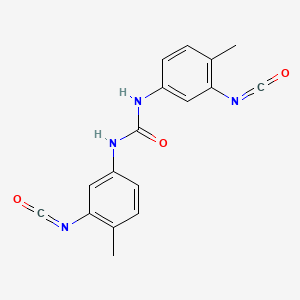
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
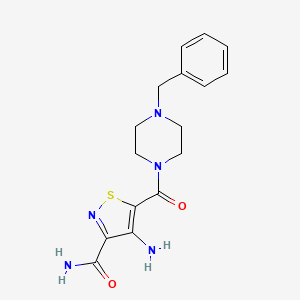
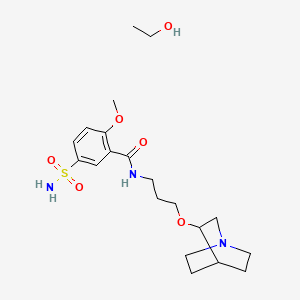
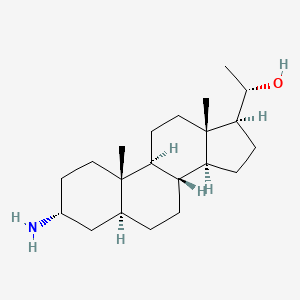
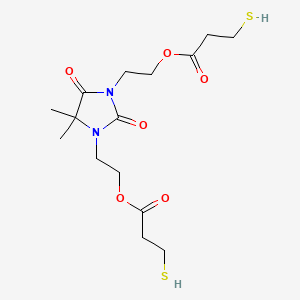
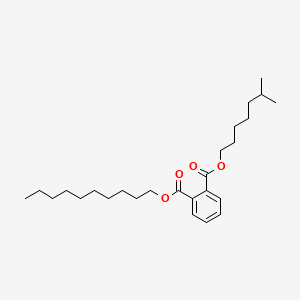
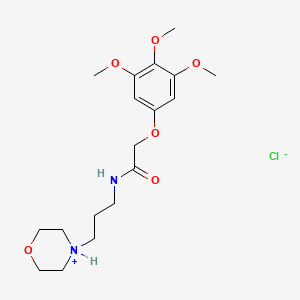
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
